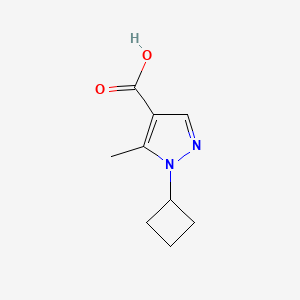
1-Cyclobutyl-5-methylpyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclobutyl-5-methylpyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.207. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Cyclobutyl-5-methylpyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique cyclobutyl and methyl substitutions on the pyrazole ring, which influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development, particularly for anti-inflammatory, antimicrobial, and anticancer therapies.
The molecular formula of this compound is C8H10N2O2. Its structure comprises a pyrazole ring with a carboxylic acid functional group, which contributes to its solubility and reactivity. The presence of the cyclobutyl group enhances its lipophilicity, potentially improving its bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and engage in π-π stacking interactions, facilitating its binding to proteins involved in inflammatory and microbial pathways. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anti-inflammatory Activity
Studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, it demonstrated significant inhibition rates comparable to standard anti-inflammatory drugs like dexamethasone at specific concentrations .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. In vitro studies revealed that it possesses notable activity against E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .
3. Anticancer Potential
Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its mechanism may involve the induction of apoptosis or cell cycle arrest, although further research is needed to elucidate these pathways .
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with other pyrazole derivatives:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Cyclobutyl and methyl substitutions | Anti-inflammatory, antimicrobial |
| 3-Methyl-1H-pyrazole-5-carboxylic acid | Lacks cyclobutyl group; different reactivity | Limited anti-inflammatory properties |
| Phenylbutazone | Pyrazolidine derivative, potent anti-inflammatory | Established anti-inflammatory agent |
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
- Anti-inflammatory Study : A study reported that this compound significantly reduced edema in animal models when administered at specific doses, showing promise as a therapeutic agent for inflammatory diseases .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of bacteria, highlighting its potential role in treating infections caused by multidrug-resistant organisms.
- Cytotoxicity Assays : In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for cancer therapy .
特性
IUPAC Name |
1-cyclobutyl-5-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-8(9(12)13)5-10-11(6)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBNOIHQWLJFPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














